molecular formula C48H60N8O15S3 B056191 Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide CAS No. 112118-16-8

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Numéro de catalogue B056191
Numéro CAS: 112118-16-8
Poids moléculaire: 1085.2 g/mol
Clé InChI: PUTDWXINFQVZCK-MQDBWYGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide, also known as Semax, is a synthetic peptide that was originally developed in Russia for its nootropic and neuroprotective properties. Semax is a derivative of the naturally occurring peptide tuftsin, which is involved in the regulation of the immune system. Semax has been shown to have a range of potential therapeutic applications, including the treatment of cognitive disorders, depression, and anxiety.

Mécanisme D'action

The precise mechanism of action of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is not fully understood, but it is thought to act through a combination of mechanisms. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide also appears to modulate the activity of the neurotransmitters dopamine and serotonin, both of which are involved in mood regulation and cognitive function.

Effets Biochimiques Et Physiologiques

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to have a range of biochemical and physiological effects. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase levels of BDNF, enhance synaptic plasticity, and improve cognitive function. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its stability. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a synthetic peptide, which means that it is less susceptible to degradation than naturally occurring peptides. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is also relatively easy to synthesize using solid-phase peptide synthesis, making it a readily available research tool. One limitation of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its cost. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a relatively expensive peptide, which may limit its use in large-scale studies.

Orientations Futures

There are a number of potential future directions for research on Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide. One area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide in the treatment of cognitive disorders such as Alzheimer's disease. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function in animal models, and further research is needed to determine whether it could be an effective treatment for cognitive impairment in humans. Another area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide as an antidepressant and anxiolytic agent. Preclinical studies have shown promising results, and further research is needed to determine whether Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide could be an effective treatment for depression and anxiety in humans. Finally, there is potential for the development of new Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide derivatives with improved pharmacological properties, such as increased stability or enhanced efficacy.

Méthodes De Synthèse

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is synthesized using solid-phase peptide synthesis, a technique that allows for the rapid and efficient production of peptides. The starting material for the synthesis is a resin-bound amino acid, which is sequentially coupled with other amino acids to build the peptide chain. Once the peptide has been fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been extensively studied for its potential therapeutic applications. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function, enhance memory consolidation, and protect against neuronal damage. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies.

Propriétés

Numéro CAS

112118-16-8

Nom du produit

Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Formule moléculaire

C48H60N8O15S3

Poids moléculaire

1085.2 g/mol

Nom IUPAC

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1

Clé InChI

PUTDWXINFQVZCK-MQDBWYGVSA-N

SMILES isomérique

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

SMILES canonique

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O

Autres numéros CAS

112118-16-8

Séquence

XMGWMN

Synonymes

GE 410
GE-410
peptide-beta-phenethylamide(410)
Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide(410)
succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.